Ethyl 5-phenoxynicotinate Ethyl 5-phenoxynicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791864
InChI: InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

Ethyl 5-phenoxynicotinate

CAS No.:

Cat. No.: VC18791864

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-phenoxynicotinate -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name ethyl 5-phenoxypyridine-3-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Standard InChI Key IRRPTRBRXMOELP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 5-phenoxynicotinate consists of a pyridine core substituted with a phenoxy group at the 5-position and an ethoxycarbonyl group at the 2-position. The IUPAC name is ethyl 5-phenoxypyridine-3-carboxylate. Its planar pyridine ring facilitates π-π interactions, while the phenoxy and ester groups introduce steric and electronic effects that influence reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2114228-64-5
Molecular FormulaC14H13NO3\text{C}_{14}\text{H}_{13}\text{NO}_{3}
Molecular Weight243.26 g/mol
SMILES NotationCCOC(=O)c1cncc(Oc2ccccc2)c1
InChI KeyUZNIOOCTUGNFPD-UHFFFAOYSA-N

Spectral Characterization

Nuclear Magnetic Resonance (NMR):
The 13C^{13}\text{C} NMR spectrum (calculated via HOSE algorithm) reveals resonances corresponding to the pyridine carbons (δ 120–150 ppm), the carbonyl carbon (δ 165–170 ppm), and the ethoxy methyl group (δ 14–15 ppm) . The phenoxy aromatic protons appear as multiplet signals in the 1H^1\text{H} NMR spectrum (δ 6.8–7.5 ppm) .

Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.0895, consistent with the exact mass of C14H13NO3\text{C}_{14}\text{H}_{13}\text{NO}_{3} (243.0895 g/mol) .

Synthesis and Catalytic Pathways

Conventional Synthesis Methods

The compound is typically synthesized via esterification or substitution reactions. A representative route involves:

  • Nicotinic Acid Derivative Preparation: 5-Hydroxynicotinic acid is reacted with phenol under Mitsunobu conditions to introduce the phenoxy group.

  • Esterification: The carboxylic acid group is esterified with ethanol using a solid acid catalyst (e.g., HND230) .

Reaction Scheme:

5-Hydroxynicotinic acid+PhenolMitsunobu5-Phenoxynicotinic acidHND230EthanolEthyl 5-phenoxynicotinate\text{5-Hydroxynicotinic acid} + \text{Phenol} \xrightarrow{\text{Mitsunobu}} \text{5-Phenoxynicotinic acid} \xrightarrow[\text{HND230}]{\text{Ethanol}} \text{Ethyl 5-phenoxynicotinate}

Advanced Catalytic Approaches

Recent methodologies employ heterogeneous catalysts to enhance efficiency. For example, tetragonal nano-ZrO2_2 (t-ZrO2t\text{-ZrO}_2) catalyzes multicomponent reactions in aqueous ethanol, achieving yields >90% . This catalyst promotes both cyclization and esterification, as demonstrated in related pyridine syntheses .

Table 2: Optimization Parameters for Nano-ZrO2_2-Catalyzed Synthesis

ParameterOptimal ValueImpact on Yield
Temperature50–65°CMaximizes
Solvent RatioEthanol:H2_2O (1:1)Enhances solubility
Catalyst Loading10 mol%Balances activity and cost
Reaction Time2–6 hoursEnsures completion

Physicochemical Properties

Thermal Stability

While specific melting/boiling points for Ethyl 5-phenoxynicotinate are unreported, analogous nicotinates (e.g., ethyl nicotinate) melt at 8–10°C and boil at 224°C . The phenoxy group likely increases thermal stability due to aromatic stacking.

Solubility and Partitioning

The compound is lipophilic (logP=1.41\log P = 1.41 for ethyl nicotinate ), suggesting moderate solubility in organic solvents like toluene and ethyl acetate. Aqueous solubility is limited but improvable via co-solvents.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

Ethyl 5-phenoxynicotinate serves as a building block for kinase inhibitors and anti-inflammatory agents. Its pyridine core coordinates metal ions in enzymatic active sites, while the phenoxy group modulates bioavailability .

Agricultural Chemistry

Derivatives exhibit herbicidal and fungicidal activity. For instance, substituting the phenoxy group with chloro or nitro moieties enhances pesticidal efficacy .

Future Directions and Research Gaps

Catalytic Innovations

Exploring biocatalysts (e.g., lipases) for enantioselective esterification could yield chiral derivatives for targeted therapies.

Environmental Impact

Lifecycle assessments are needed to evaluate the sustainability of nano-ZrO2_2-based syntheses, particularly catalyst recovery and waste management .

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